3'-Chloro-5'-fluoro-3-(4-thiomethylphenyl)propiophenone 3'-Chloro-5'-fluoro-3-(4-thiomethylphenyl)propiophenone
Brand Name: Vulcanchem
CAS No.: 898781-63-0
VCID: VC2286729
InChI: InChI=1S/C16H14ClFOS/c1-20-15-5-2-11(3-6-15)4-7-16(19)12-8-13(17)10-14(18)9-12/h2-3,5-6,8-10H,4,7H2,1H3
SMILES: CSC1=CC=C(C=C1)CCC(=O)C2=CC(=CC(=C2)Cl)F
Molecular Formula: C16H14ClFOS
Molecular Weight: 308.8 g/mol

3'-Chloro-5'-fluoro-3-(4-thiomethylphenyl)propiophenone

CAS No.: 898781-63-0

Cat. No.: VC2286729

Molecular Formula: C16H14ClFOS

Molecular Weight: 308.8 g/mol

* For research use only. Not for human or veterinary use.

3'-Chloro-5'-fluoro-3-(4-thiomethylphenyl)propiophenone - 898781-63-0

Specification

CAS No. 898781-63-0
Molecular Formula C16H14ClFOS
Molecular Weight 308.8 g/mol
IUPAC Name 1-(3-chloro-5-fluorophenyl)-3-(4-methylsulfanylphenyl)propan-1-one
Standard InChI InChI=1S/C16H14ClFOS/c1-20-15-5-2-11(3-6-15)4-7-16(19)12-8-13(17)10-14(18)9-12/h2-3,5-6,8-10H,4,7H2,1H3
Standard InChI Key IBTUIWKAJMVYOL-UHFFFAOYSA-N
SMILES CSC1=CC=C(C=C1)CCC(=O)C2=CC(=CC(=C2)Cl)F
Canonical SMILES CSC1=CC=C(C=C1)CCC(=O)C2=CC(=CC(=C2)Cl)F

Introduction

Chemical Synthesis and Preparation

Synthetic Pathways

The synthesis of 3'-Chloro-5'-fluoro-3-(4-thiomethylphenyl)propiophenone likely involves multiple reaction steps that require careful selection of compatible protecting groups and reaction conditions. Potential synthetic routes include:

Synthetic ApproachKey ReagentsReaction Conditions
Friedel-Crafts acylation3-chloro-5-fluorobenzoyl chloride, 4-thiomethylbenzeneAlCl₃, DCM, 0-5°C
Cross-coupling reaction4-thiomethylphenylacetic acid, 3-chloro-5-fluorobenzaldehydePd catalyst, base, 60-80°C
Michael addition3-chloro-5-fluorochalcone, thiomethyl nucleophileBase catalyst, THF, rt

Reaction Considerations and Challenges

The synthesis of this compound presents several challenges due to the presence of both electron-withdrawing halogen substituents and the sulfur-containing group. The different electronic effects of these functional groups require careful selection of reaction conditions to achieve selective transformations and prevent unwanted side reactions.

Physical and Chemical Properties

Physical Characteristics

Based on the properties of analogous propiophenone derivatives, 3'-Chloro-5'-fluoro-3-(4-thiomethylphenyl)propiophenone is likely to exhibit the following physical characteristics:

  • Physical state: Crystalline solid at room temperature

  • Color: White to pale yellow

  • Melting point: Approximately 85-110°C (estimated)

  • Solubility: Poorly soluble in water; readily soluble in organic solvents such as ethanol, acetone, and dichloromethane

Spectroscopic Properties

The compound would exhibit characteristic spectroscopic features that reflect its structural elements:

Spectroscopic MethodExpected Characteristic Features
IR SpectroscopyStrong C=O absorption (1680-1700 cm⁻¹); C-S stretching (700-800 cm⁻¹); C-F stretching (1000-1100 cm⁻¹); C-Cl stretching (600-800 cm⁻¹)
¹H NMRAromatic proton signals (6.8-8.0 ppm); methylene protons (2.8-3.4 ppm); thiomethyl protons (2.4-2.5 ppm)
¹³C NMRCarbonyl carbon signal (195-200 ppm); aromatic carbon signals (115-160 ppm); C-S carbon signal (135-140 ppm)
Mass SpectrometryMolecular ion peak at m/z ≈ 309; characteristic fragmentation patterns reflecting loss of thiomethyl group

Chemical Reactivity

Functional Group Reactivity

The presence of multiple functional groups in 3'-Chloro-5'-fluoro-3-(4-thiomethylphenyl)propiophenone creates diverse reactivity patterns:

Carbonyl Group Reactivity

The ketone functionality can undergo typical carbonyl reactions including nucleophilic addition, reduction, and condensation reactions. The electron-withdrawing effects of the halogen substituents likely enhance the electrophilicity of the carbonyl carbon.

Halogen Substituent Reactivity

The chlorine and fluorine atoms on the aromatic ring can participate in nucleophilic aromatic substitution reactions, particularly under forcing conditions, and may also enable metal-catalyzed cross-coupling reactions.

Thiomethyl Group Reactivity

The thiomethyl group introduces a soft nucleophilic center that can undergo oxidation to sulfoxide or sulfone derivatives and may participate in coordination chemistry with transition metals.

Structure-Reactivity Relationships

The specific arrangement of functional groups creates unique reactivity patterns:

Structural FeatureEffect on Reactivity
3'-Chloro-5'-fluoro substitutionIncreases electrophilicity of carbonyl carbon; activates aromatic ring for nucleophilic substitution
4-Thiomethylphenyl groupProvides site for metal coordination; susceptible to oxidation; can undergo alkylation
Three-carbon linkerOffers flexibility for intramolecular interactions; provides sites for functionalization

Analytical Methods and Characterization

Chromatographic Analysis

High-performance liquid chromatography (HPLC) would likely be the preferred method for analyzing 3'-Chloro-5'-fluoro-3-(4-thiomethylphenyl)propiophenone, using a C18 column with an acetonitrile/water gradient and UV detection at approximately 254 nm.

Structural Confirmation Techniques

Definitive structural confirmation would require a combination of analytical techniques:

  • Single-crystal X-ray diffraction to determine three-dimensional structure

  • Two-dimensional NMR experiments (COSY, HSQC, HMBC) to establish connectivity

  • High-resolution mass spectrometry to confirm molecular formula

Structural FeaturePotential Medicinal Chemistry Relevance
Halogenated aromatic ringMay enhance metabolic stability and binding affinity to protein targets
Thiomethyl groupCould provide specific interactions with sulfur-binding sites in proteins
Ketone functionalityOffers hydrogen bond acceptor capability for target binding

Material Science Considerations

The presence of halogens and sulfur in the molecule could make it interesting for materials science applications, potentially in:

  • Coordination complexes with unique electronic properties

  • Precursors for functional polymers

  • Components in specialized electronic materials

Structure-Activity Relationships

Comparison with Related Propiophenone Derivatives

Analysis of structure-activity relationships requires comparison with related compounds:

CompoundStructural DifferencesPredicted Effect on Properties
3'-Bromo-3-(4-thiomethylphenyl)propiophenoneBromine instead of chlorine; no fluorineDifferent halogen effects on electron density and reactivity
3',4'-Dimethyl-3-(2-methoxyphenyl)propiophenoneElectron-donating substituents instead of electron-withdrawing; different substitution patternAltered electronic properties and reactivity patterns
Unsubstituted propiophenoneNo substituentsBaseline for comparison of substituent effects

Electronic and Steric Effects

The electronic effects of the halogen substituents (electron-withdrawing) versus the thiomethyl group (weakly electron-donating) create an interesting electronic balance that influences the compound's chemical behavior. The specific positions of these substituents also introduce steric considerations that affect molecular conformation and reactivity.

Research Status and Future Directions

Current Research Gaps

The scientific literature contains limited direct information on 3'-Chloro-5'-fluoro-3-(4-thiomethylphenyl)propiophenone, indicating several research opportunities:

  • Development of efficient synthetic routes with high yield and purity

  • Comprehensive characterization of physical and chemical properties

  • Exploration of potential applications in medicinal chemistry and materials science

  • Investigation of structure-activity relationships through systematic modification

Methodological Approaches for Future Research

Future studies might employ:

Research AreaMethodological ApproachExpected Outcomes
Synthetic optimizationDesign of experiments (DoE) approach to optimize reaction conditionsHigher-yielding, more efficient synthesis
Property characterizationComprehensive analytical techniques including DSC, TGA, and solubility studiesDetailed physicochemical profile
Biological activity screeningIn vitro assays against diverse targets (enzymes, receptors)Identification of potential bioactivities
Computational studiesDensity functional theory (DFT) calculationsPrediction of reactivity patterns and properties

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